2-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Diarylpyridine Scaffold

2-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid (CAS 38947-55-6, MDL MFCD08446448) is a 2,6-diarylpyridine-4-carboxylic acid derivative with the molecular formula C₁₉H₁₄ClNO₃ and a molecular weight of 339.77 g/mol. It is supplied as a solid and is catalogued by Sigma-Aldrich under product number JRD1044 as part of a curated collection of unique chemicals intended exclusively for early discovery research.

Molecular Formula C19H14ClNO3
Molecular Weight 339.8 g/mol
Cat. No. B12046096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid
Molecular FormulaC19H14ClNO3
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H14ClNO3/c1-24-16-8-4-13(5-9-16)18-11-14(19(22)23)10-17(21-18)12-2-6-15(20)7-3-12/h2-11H,1H3,(H,22,23)
InChIKeyBOBIYUQLYDGEHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid (CAS 38947-55-6): Procurement-Grade Overview for Early Discovery Researchers


2-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid (CAS 38947-55-6, MDL MFCD08446448) is a 2,6-diarylpyridine-4-carboxylic acid derivative with the molecular formula C₁₉H₁₄ClNO₃ and a molecular weight of 339.77 g/mol . It is supplied as a solid and is catalogued by Sigma-Aldrich under product number JRD1044 as part of a curated collection of unique chemicals intended exclusively for early discovery research . The compound belongs to a broader class of 2,6-diarylpyridine-4-carboxylic acids that have been disclosed in the patent literature as possessing diuretic and potential antihypertensive utility . Sigma-Aldrich explicitly states that no analytical data is collected for this product, and the buyer assumes full responsibility for identity and purity confirmation .

Why Generic Substitution Fails for 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid in MedChem Campaigns


Within the 2,6-diarylpyridine-4-carboxylic acid family, the specific pairing of a 4-chlorophenyl substituent at C-2 and a 4-methoxyphenyl substituent at C-6 generates an asymmetric electronic and steric environment that is absent in symmetric congeners such as 2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid (CAS 33565-60-5) . The electron-donating methoxy group (–OCH₃, Hammett σₚ = –0.27) and the electron-withdrawing chloro group (–Cl, Hammett σₚ = +0.23) create a dipole across the pyridine core that cannot be replicated by symmetric bis-halogen or bis-phenyl analogs . Furthermore, the free carboxylic acid at C-4 distinguishes this compound from its methyl ester counterpart (JRD1100, CAS 1159977-83-9), which requires an additional hydrolysis step prior to amide or hydrazide conjugation . Attempting to substitute any close analog will alter the vector of the C-4 carboxylate relative to the aryl rings, fundamentally changing both the molecular recognition profile and the downstream synthetic accessibility of derived compound libraries.

Quantitative Differentiation Evidence: 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid vs. Closest Analogs


Electronic Asymmetry: Hammett σ Differential Between C-2 (4-Cl) and C-6 (4-OCH₃) Substituents

The target compound is the only commercially available 2,6-diarylpyridine-4-carboxylic acid in the Sigma-Aldrich JRD collection that pairs an electron-withdrawing 4-chlorophenyl group (Hammett σₚ = +0.23) at C-2 with an electron-donating 4-methoxyphenyl group (Hammett σₚ = –0.27) at C-6, yielding a net Hammett Δσ of 0.50 across the pyridine ring . By contrast, the closest symmetric analog, 2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid (CAS 33565-60-5), carries two identical electron-withdrawing substituents (Δσ = 0) . This asymmetry polarizes the π-electron density of the pyridine core and alters the pKₐ of the C-4 carboxylic acid, directly influencing both receptor recognition and the reactivity of the acid toward amide coupling .

Medicinal Chemistry Structure-Activity Relationship Diarylpyridine Scaffold

Carboxylic Acid vs. Methyl Ester: One-Step Synthetic Advantage for Amide Library Generation

The target compound (JRD1044) bears a free carboxylic acid at C-4, enabling direct amide bond formation via standard coupling reagents (e.g., HATU, EDC/HOBt) without prior deprotection . Its direct ester analog, methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate (JRD1100, CAS 1159977-83-9), requires a quantitative hydrolysis step (typically LiOH in THF/H₂O or NaOH in MeOH/H₂O) to liberate the free acid before amide coupling can proceed . This additional step introduces a minimum 2–4 hour reaction time plus aqueous workup and imposes a typical yield loss of 5–15%, depending on scale and substrate sensitivity . For a 24-member amide library synthesized in parallel, this translates to an estimated 1–2 full working days saved and a cumulative mass recovery advantage of approximately 8–12% when the free acid is used directly.

Parallel Synthesis Amide Coupling Building Block Efficiency

Molecular Weight Differentiation: 4-Cl/4-OCH₃ vs. 4-Br/4-OCH₃ Analog and Implications for Fragment-Based Screening

The target compound (MW = 339.77 g/mol, containing one chlorine atom) offers a molecular weight advantage of 44.45 g/mol (11.6% lower) compared to its direct 4-bromo analog, 2-(4-bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid (JRD1084, CAS 1159977-69-1, MW = 384.22 g/mol) . In the context of fragment-based drug discovery (FBDD), the widely applied 'Rule of Three' (MW ≤ 300) places a premium on lower molecular weight, and even a 44 Da reduction can significantly improve ligand efficiency indices (LE = 1.4 × pIC₅₀ / heavy atom count) when potency is held constant . Additionally, the chlorine atom provides a smaller van der Waals volume (≈12.0 ų) compared to bromine (≈15.2 ų), potentially enabling access to sterically constrained binding pockets that exclude the larger bromo substituent.

Fragment-Based Drug Discovery Ligand Efficiency Halogen Series

Class-Level Diuretic Activity: Patent Disclosure of 2,6-Diarylpyridine-4-carboxylic Acids as Single-Entity Diuretic Agents

U.S. Patent 4,377,586 (Skaletzky et al., 1983) discloses that 2,6-diaryl-4-pyridinecarboxylic acids, as a class, induce diuresis in mammals with a mechanism that is described as distinct from thiazide, loop, and potassium-sparing diuretics, and with potential for reduced electrolyte distortion relative to loop diuretics such as furosemide . The patent identifies 2,6-bis(4-chlorophenyl)-4-pyridinecarboxylic acid as the most preferred compound within the genus, but explicitly teaches that the 4-methoxyphenyl substitution is within the claimed scope of aryl substituents that confer activity . While no direct in vivo urine output data are reported for the specific target compound, the patent's structure-activity framework places 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid within the active genus, where the C-6 methoxy group is expected to modulate potency and duration of action relative to the bis-chloro prototype . This class-level evidence positions the compound as a differentiated tool for diuretic target validation studies, particularly where the electronic push-pull character of the 4-Cl/4-OCH₃ substitution pattern is hypothesized to alter renal transporter recognition relative to the symmetric bis-chloro lead.

Diuretic Pharmacology Renal Therapeutics 2,6-Diarylpyridine SAR

Optimal Procurement and Application Scenarios for 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid


Push-Pull Diarylpyridine SAR Library Synthesis for Renal Transporter Target Validation

Investigators pursuing structure-activity relationship studies on the 2,6-diarylpyridine-4-carboxylic acid scaffold for diuretic or ion transport modulation should procure this compound as the sole commercially available building block that embeds a Hammett Δσₚ of 0.50 between the C-2 and C-6 aryl rings . The electronic asymmetry created by the 4-Cl/4-OCH₃ pairing provides a unique probe of how aryl ring electronics influence renal transporter engagement, an SAR dimension that cannot be explored with the symmetric 2,6-bis(4-chlorophenyl) prototype (Δσₚ = 0) or with the unsubstituted 2,6-diphenyl parent . The free carboxylic acid enables direct parallel amide library synthesis without the deprotection overhead required by the methyl ester analog JRD1100 .

Fragment-Based Screening Cascade Requiring Chlorine-Containing, Sub-350 Da Diarylpyridine Cores

For fragment-based drug discovery programs enforcing a strict molecular weight cutoff (e.g., MW < 350 Da for primary fragment library inclusion), this compound (MW = 339.77) qualifies whereas the corresponding 4-bromo analog (JRD1084, MW = 384.22) does not . The chlorine substituent provides a balanced hydrophobic contribution while maintaining a heavy atom count (non-hydrogen atoms = 24) compatible with favorable ligand efficiency calculations . Procurement of JRD1044 rather than JRD1084 ensures fragment library compliance with the commonly applied 'Rule of Three' guidelines without sacrificing the halogen-mediated binding interactions that bromine would otherwise probe .

Direct-to-Amide Medicinal Chemistry Workflow Prioritizing Synthetic Efficiency in Hit Expansion

Medicinal chemistry teams executing hit-to-lead expansion on a diarylpyridine scaffold should prioritize procurement of the free carboxylic acid (JRD1044) over the corresponding methyl ester (JRD1100) when the planned derivatization strategy involves C-4 amide, hydrazide, or hydroxamate formation . Direct coupling from the free acid eliminates the quantitative ester hydrolysis step, conserves an estimated 5–15% of material per reaction, and reduces the per-compound synthesis time by approximately 2–4 hours—a cumulative advantage that becomes material when scaling from singleton synthesis to a 24–96 member library . This procurement decision is particularly consequential for contract research organizations operating under fixed-fee library synthesis agreements where step-count minimization directly impacts project profitability .

Negative Control or Orthogonal Probe in Diuretic Target Deconvolution Studies Adjacent to the Bis-Chloro Lead Series

Research groups conducting target deconvolution or selectivity profiling on 2,6-bis(4-chlorophenyl)-4-pyridinecarboxylic acid (the patent-preferred diuretic lead) require structurally matched yet electronically differentiated probe compounds to distinguish target-specific pharmacology from scaffold-wide effects . This compound, bearing a 4-methoxyphenyl in place of one 4-chlorophenyl ring, serves as an ideal matched molecular pair for such studies: it retains the core 2,6-diarylpyridine-4-carboxylic acid pharmacophore while introducing a substantial electronic perturbation (Hammett Δσₚ = 0.50 relative to symmetric bis-Cl) that can reveal which renal targets are sensitive to aryl ring electronics versus those that recognize only the gross scaffold geometry . The compound's availability through Sigma-Aldrich as JRD1044, despite the 'as-is' quality disclaimer, provides adequate material for in vitro profiling experiments where analytical characterization is performed in-house prior to assay .

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